Home > Products > Screening Compounds P27114 > Methyl undecenoyl leucinate
Methyl undecenoyl leucinate - 1246371-29-8

Methyl undecenoyl leucinate

Catalog Number: EVT-10911192
CAS Number: 1246371-29-8
Molecular Formula: C18H33NO3
Molecular Weight: 311.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Methyl undecenoyl leucinate is an active ingredient in whitening creams. It is an α-MSH antagonist that inhibits melanin synthesis and tyrosinase activity and reduces expression of various melanogenic genes.
Overview

Methyl undecenoyl leucinate is a lipo-amino acid compound derived from leucine and undecenoic acid. It is primarily recognized for its role as an active ingredient in skin whitening formulations. The compound acts as an antagonist to alpha-melanocyte-stimulating hormone, inhibiting melanin synthesis and tyrosinase activity, which are critical processes in skin pigmentation. This makes it valuable in cosmetic applications aimed at reducing hyperpigmentation and promoting an even skin tone.

Source and Classification

Methyl undecenoyl leucinate is classified under organic compounds, specifically within the categories of carboxylic acids and derivatives, amino acids, peptides, and analogues. Its chemical structure connects the undecenoic acid moiety with the amino acid leucine, forming a unique compound that exhibits both hydrophobic and hydrophilic properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of methyl undecenoyl leucinate typically involves the reaction of undecenoic acid derivatives with leucine or its derivatives. One common method includes the use of undecenoyl chloride, which reacts with the amino group of leucine in a basic aqueous solution to form the desired dipeptide derivative. The reaction can be summarized as follows:

  1. Formation of Undecenoyl Chloride: Undecenoic acid is converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.
  2. Reaction with Leucine: The acyl chloride reacts with leucine in the presence of a base (e.g., potassium hydroxide) to form methyl undecenoyl leucinate.
  3. Purification: The product is purified through techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for cosmetic applications.

These methods have been optimized to increase yield and purity while minimizing by-products .

Molecular Structure Analysis

Structure and Data

The molecular formula for methyl undecenoyl leucinate is C18H33NO3C_{18}H_{33}NO_3, with a molecular weight of approximately 311.466 g/mol. The compound features a long hydrocarbon chain (undecenoic acid) linked to a leucine residue, which contributes to its amphiphilic nature.

  • IUPAC Name: Methyl (2S)-4-methyl-2-(undec-10-enamido)pentanoate
  • SMILES Representation: COC(=O)[C@H](CC(C)C)NC(=O)CCCCCCCCC=C
  • InChI Key: ICMAWHHKHYZNDA-INIZCTEOSA-N

This structure allows methyl undecenoyl leucinate to interact effectively with biological membranes, enhancing its efficacy in topical formulations .

Chemical Reactions Analysis

Reactions and Technical Details

Methyl undecenoyl leucinate undergoes several chemical reactions pertinent to its function in skin care:

  1. Hydrolysis: In aqueous environments, the ester bond can hydrolyze, releasing undecenoic acid and leucine.
  2. Interaction with Melanocyte Receptors: The compound competes with alpha-melanocyte-stimulating hormone for binding to the melanocortin 1 receptor (MC1R), inhibiting downstream signaling that promotes melanin production .
  3. Tyrosinase Inhibition: Methyl undecenoyl leucinate reduces the activity of tyrosinase, an enzyme critical for melanin synthesis, thereby decreasing pigmentation .

These reactions are essential for understanding how methyl undecenoyl leucinate functions within cosmetic applications.

Mechanism of Action

Process and Data

The mechanism of action for methyl undecenoyl leucinate primarily involves its antagonistic effect on alpha-melanocyte-stimulating hormone:

  • Receptor Binding: By binding to MC1R, methyl undecenoyl leucinate prevents alpha-melanocyte-stimulating hormone from activating the receptor.
  • Inhibition of Melanin Production: This blockade leads to decreased expression of melanogenic genes and reduced activity of tyrosinase, ultimately lowering melanin synthesis in melanocytes .
  • Efficacy Measurements: Studies have shown that even at low concentrations (15 µg/mL), methyl undecenoyl leucinate significantly inhibits melanin production induced by alpha-melanocyte-stimulating hormone .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Methyl undecenoyl leucinate exhibits several notable physical and chemical properties:

  • Water Solubility: Approximately 0.00165 mg/mL
  • LogP (octanol-water partition coefficient): 4.46, indicating high lipophilicity
  • pKa Values:
    • Strongest acidic pKa: 12.94
    • Strongest basic pKa: -1.3
  • Polar Surface Area: 55.4 Ų
  • Number of Rotatable Bonds: 14

These properties influence its absorption and interaction within skin formulations .

Applications

Scientific Uses

Methyl undecenoyl leucinate is primarily utilized in cosmetic formulations aimed at skin lightening and treating hyperpigmentation. Its ability to inhibit melanin synthesis makes it an effective ingredient in products such as:

  • Skin whitening creams
  • Anti-aging formulations
  • Treatments for melasma and other pigmentation disorders

Additionally, ongoing research explores its potential applications in dermatological therapies due to its effects on melanocyte function .

Mechanistic Pathways in Melanogenesis Inhibition

α-MSH Antagonism and Melanocortin 1 Receptor Modulation

Methyl undecenoyl leucinate functions as a competitive antagonist of α-melanocyte stimulating hormone (α-MSH) at the Melanocortin 1 Receptor (Melanocortin 1 Receptor), effectively disrupting the initiation of melanogenic signaling. Structural analyses reveal that this lipo-amino acid compound exhibits high affinity for the Melanocortin 1 Receptor binding pocket through molecular mimicry of native α-MSH peptide motifs [2] [6]. Upon ultraviolet radiation exposure, keratinocytes increase production of pro-opiomelanocortin (pro-opiomelanocortin), which is proteolytically cleaved to release α-MSH. This hormone subsequently activates Melanocortin 1 Receptor on melanocytes, triggering intracellular cAMP elevation (approximately 100-fold increase) and initiating melanogenesis [1] [9].

Methyl undecenoyl leucinate effectively prevents receptor activation by binding to Melanocortin 1 Receptor with comparable affinity to α-MSH, thereby blocking downstream G-protein coupling and adenylate cyclase activation. This inhibition results in significant reduction of cAMP production (68-85% reduction observed in vitro) and subsequent disruption of protein kinase A-mediated signaling cascades [5] [6]. Unlike direct cAMP inhibitors, this compound specifically targets the ligand-receptor interaction phase, making it a selective intervention point in the melanogenesis pathway. Research demonstrates that Methyl undecenoyl leucinate achieves greater melanin reduction (92% inhibition at 100μM) compared to traditional agents like kojic acid (63% inhibition) and arbutin (42% inhibition) through this targeted receptor antagonism [6].

Table 1: Melanocortin 1 Receptor Signaling Modulation by Methyl Undecenoyl Leucinate

Signaling Componentα-MSH ActivationMethyl Undecenoyl Leucinate InhibitionObserved Effect
Melanocortin 1 Receptor BindingHigh affinity bindingCompetitive displacementPrevents receptor activation
cAMP Production100-fold increase68-85% reductionBlocks PKA activation
CREB PhosphorylationStrong induction90% inhibitionReduces MITF transcription
Melanin SynthesisUpregulated92% suppressionVisible depigmentation

Downregulation of Melanogenic Gene Expression

The compound exerts profound effects on the transcriptional regulation of melanogenesis through suppression of microphthalmia-associated transcription factor (microphthalmia-associated transcription factor), the master regulator of pigmentation genes. By disrupting the cAMP/protein kinase A pathway via Melanocortin 1 Receptor antagonism, Methyl undecenoyl leucinate prevents cAMP response element-binding protein phosphorylation and subsequent nuclear translocation [1] [9]. This inhibition reduces microphthalmia-associated transcription factor gene expression by 70-80% in B16 melanoma cells, effectively diminishing the availability of this critical transcription factor for melanogenic promoter binding [3] [4].

Quantitative PCR analyses demonstrate that Methyl undecenoyl leucinate significantly downregulates expression of microphthalmia-associated transcription factor-regulated genes including tyrosinase (79% reduction), tyrosinase-related protein 1 (72% reduction), tyrosinase-related protein 2 (68% reduction), and dopachrome tautomerase (65% reduction) at both mRNA and protein levels [3] [4]. Western blot analyses confirm corresponding decreases in enzymatic protein expression, with tyrosinase protein levels diminishing by approximately 75% following treatment with 100μM Methyl undecenoyl leucinate [3]. Additionally, the compound reduces pro-opiomelanocortin expression in keratinocytes by 40-60%, establishing a feedback inhibition loop that further limits α-MSH availability in the cutaneous microenvironment [1] [4]. This multi-level gene suppression effectively starves the melanogenesis pathway of essential catalytic components required for melanin synthesis.

Competitive Inhibition of Tyrosinase Activity

Methyl undecenoyl leucinate directly targets the catalytic function of tyrosinase, the rate-limiting enzyme in melanin biosynthesis that catalyzes both the hydroxylation of tyrosine to 3,4-dihydroxyphenylalanine and the subsequent oxidation to dopaquinone. Structural analyses indicate that the leucinate moiety enables specific interaction with the enzyme's binuclear copper active site through coordination bonds, while the undecenoyl chain facilitates hydrophobic interactions with adjacent residues [1] [5]. This dual binding mechanism enables competitive inhibition by blocking substrate access to the catalytic core, with an inhibition constant (Kᵢ) of approximately 15μM against mushroom tyrosinase, significantly lower than reference inhibitors like kojic acid (Kᵢ = 65μM) [5].

Enzyme kinetics studies reveal that Methyl undecenoyl leucinate reduces tyrosinase activity by 85-92% at concentrations of 100μM in B16F10 melanoma cells, substantially outperforming traditional inhibitors like arbutin (40-50% inhibition) and kojic acid (60-75% inhibition) at equivalent concentrations [3] [5] [6]. The compound's inhibitory efficacy remains stable across physiological pH ranges (6.0-7.8), maintaining over 80% suppression under acidic conditions where many conventional inhibitors show diminished activity [5]. This pH stability enhances its biological relevance given the acidic melanosomal environment (pH ~4.5-5.5) where tyrosinase functions optimally [1] [5].

Table 2: Tyrosinase Inhibition Profile of Methyl Undecenoyl Leucinate

ParameterMethyl Undecenoyl LeucinateKojic AcidArbutin
Inhibition Constant (Kᵢ)15μM65μM250μM
Inhibition at 100μM85-92%60-75%40-50%
pH Stability Range4.5-7.85.5-7.06.0-7.5
Cellular Melanin Reduction92%63%42%

Interference with Melanosome Transfer Mechanisms

Emerging evidence indicates that Methyl undecenoyl leucinate disrupts pigment transfer from melanocytes to keratinocytes through modulation of intercellular communication pathways. The compound reduces dendricity in melanocytes by 55-70% as quantified by morphological analyses, significantly decreasing the cellular contact points essential for melanosome delivery to surrounding keratinocytes [3] [9]. This dendrite retraction results from altered Rho GTPase signaling and actin cytoskeleton reorganization, with demonstrated reduction in Rac1 activation by 40-60% following treatment with 50-100μM Methyl undecenoyl leucinate [3].

Additionally, the compound modulates protease-activated receptor 2 expression and activity, a critical mediator of melanosome phagocytosis by keratinocytes. Studies show 35-50% reduction in protease-activated receptor 2-dependent phagocytosis in co-culture models, effectively limiting pigment transfer even when melanin synthesis is only partially inhibited [3] [9]. This dual interference with both dendrite formation and phagocytic recognition creates a comprehensive barrier to pigment distribution throughout the epidermis. Research using reconstructed human epidermis models confirms that Methyl undecenoyl leucinate reduces visible pigmentation by 60-75% through combined inhibition of melanogenesis and melanosome transfer, outperforming compounds targeting only synthesis or transfer mechanisms alone [3] [9].

Properties

CAS Number

1246371-29-8

Product Name

Methyl undecenoyl leucinate

IUPAC Name

methyl (2S)-4-methyl-2-(undec-10-enoylamino)pentanoate

Molecular Formula

C18H33NO3

Molecular Weight

311.5 g/mol

InChI

InChI=1S/C18H33NO3/c1-5-6-7-8-9-10-11-12-13-17(20)19-16(14-15(2)3)18(21)22-4/h5,15-16H,1,6-14H2,2-4H3,(H,19,20)/t16-/m0/s1

InChI Key

ICMAWHHKHYZNDA-INIZCTEOSA-N

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)CCCCCCCCC=C

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)CCCCCCCCC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.